Fluensulfone
CAS No.: 318290-98-1
Cat. No.: VC0528122
Molecular Formula: C7H5ClF3NO2S2
Molecular Weight: 291.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 318290-98-1 |
---|---|
Molecular Formula | C7H5ClF3NO2S2 |
Molecular Weight | 291.7 g/mol |
IUPAC Name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole |
Standard InChI | InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 |
Standard InChI Key | XSNMWAPKHUGZGQ-UHFFFAOYSA-N |
SMILES | C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl |
Canonical SMILES | C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl |
Appearance | Yellow to brown oil |
Introduction
Chemical and Physical Properties of Fluensulfone
Fluensulfone (IUPAC name: 5-chloro-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfonyl]-1,3-thiazole) is a heterocyclic organofluorine compound with the molecular formula and a molecular weight of 291.70 g/mol . Its crystalline structure features a thiazole ring linked to a sulfonyl group and a trifluorobutene chain, contributing to its solubility in water (1.2 g/L at 20°C) and soil mobility .
Structural and Thermodynamic Characteristics
The compound exists as a white to off-white crystalline solid with a melting point of 34–35°C and decomposes before boiling at ~215°C . Key thermodynamic properties include:
Property | Value | Source |
---|---|---|
Octanol-water partition coefficient (log ) | 2.45 | |
Vapor pressure (20°C) | Pa | |
Density | 1.876 g/cm³ | |
Dissociation constant (pKa) | 5.11 (1% aqueous solution) |
Fluensulfone’s low vapor pressure minimizes atmospheric release, while its moderate hydrophilicity enables uniform distribution in soil profiles .
Mode of Action and Nematicidal Activity
Unlike neurotoxic organophosphates or carbamates, fluensulfone disrupts nematode energy metabolism by inhibiting mitochondrial complex II (succinate dehydrogenase) . Laboratory assays demonstrate irreversible paralysis of Meloidogyne incognita juveniles within 8 hours of exposure, followed by 90% mortality at 2.5 mg/L concentrations . Field studies report EC₅₀ values of 0.7–1.2 kg/ha for root-knot nematodes, outperforming oxamyl by 30–40% in cucumber trials .
Comparative Efficacy Across Application Methods
A 2012–2013 field experiment evaluated drip irrigation, pre-plant incorporation (PPI), and foliar sprays on nematode-infested cucumber plots :
Application Method | Nematode Reduction (%) | Yield Increase vs. Control (%) |
---|---|---|
Drip (3 kg/ha) | 78 ± 6 | 142 ± 18 |
PPI (5 kg/ha) | 65 ± 9 | 117 ± 14 |
Oxamyl PPI | 52 ± 11 | 98 ± 12 |
Drip applications achieved superior nematode suppression due to sustained soil concentration, whereas PPI efficacy declined by 30% after 60 days .
Agricultural Applications and Phytotoxicity Considerations
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Tomatoes: Seedling mortality reached 22% at 72 mL/100 m doses, with root biomass reduced by 34% .
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Cucumbers: No phytotoxicity observed even at 96 mL/100 m, attributed to faster metabolic detoxification .
Laboratory germination assays revealed species-specific sensitivities:
Crop | Germination Inhibition (%) | EC₅₀ (mg/L) |
---|---|---|
Tomato | 41 ± 8 | 12.3 |
Eggplant | 28 ± 6 | 18.7 |
Cucumber | 9 ± 3 | 45.6 |
These findings underscore the need for crop-specific dosage guidelines to balance nematode control and plant safety .
Environmental and Toxicological Profile
Fluensulfone’s environmental persistence is limited (DT₅₀ = 14–21 days in soil), with primary degradation pathways involving hydrolysis and microbial action . Aquatic toxicity studies classify it as “very toxic” to Daphnia magna (LC₅₀ = 0.8 mg/L), necessitating buffer zones near water bodies . Mammalian toxicity is low (rat oral LD₅₀ > 2,000 mg/kg), and it exhibits no mutagenic or carcinogenic potential in OECD tests .
Regulatory Status and Analytical Detection
Approved by the APVMA (Australia) and EPA (USA), fluensulfone is marketed as Nimitz 480 EC (480 g/L formulation) . Regulatory water monitoring employs LC-MS/MS methods with a detection limit of 0.05 ppb, validated across groundwater and surface matrices . Residue studies confirm post-harvest levels below 0.01 mg/kg in cucumbers, complying with Codex MRLs .
Recent Advances and Future Directions
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